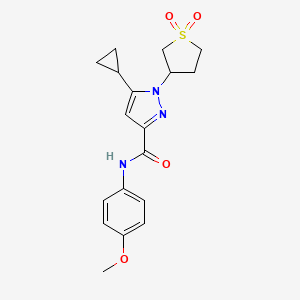
3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine" is a chemically synthesized molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related pyridazine derivatives often involves multi-component one-pot reactions, as seen in the synthesis of 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and its derivatives . These methods are advantageous due to their efficiency and the potential to generate a diverse array of compounds from simple precursors. Similarly, the synthesis of 3,6-di(pyridin-2-yl)pyridazines has been achieved through inverse-electron-demand Diels-Alder reactions, which can be accelerated under microwave-assisted conditions . These methods could potentially be adapted for the synthesis of "3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine."
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex and is often characterized by X-ray crystallography. For instance, gold(I) complexes of 3,6-bis(diphenylphosphino)pyridazine have been studied, revealing various coordination geometries and polymer formations . Understanding the molecular structure is crucial for predicting the reactivity and potential applications of the compound.
Chemical Reactions Analysis
Pyridazine derivatives can undergo a range of chemical reactions. For example, the reactivity of 6-substituted-2,4-dimethyl-3-pyridinols has been explored, showing interesting antioxidant properties . The reactivity of the compound "3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine" would likely be influenced by the presence of the dimethoxyphenyl and pyridinylmethylthio groups, which could affect its electron distribution and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can vary widely depending on their substitution patterns. For instance, the solubility, stability, and optical properties can be influenced by the nature of the substituents and the overall molecular structure . The antibacterial and antifungal activities of some pyridazine derivatives have been evaluated, indicating potential medicinal applications . Similarly, the antiproliferative activity of imidazo[1,2-a]pyridine analogues against various cancer cell lines has been investigated, demonstrating the therapeutic potential of pyridazine-related compounds .
Aplicaciones Científicas De Investigación
Water Oxidation Applications
A study detailed the synthesis of dinuclear complexes related to pyridazine derivatives, demonstrating their application in water oxidation. The research highlights the electronic absorption and redox properties consistent with the electron donor/acceptor ability of the axial ligand, showcasing the potential of such compounds in catalyzing oxygen evolution with significant turnover numbers (R. Zong & R. Thummel, 2005).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
Another study synthesized novel derivatives from a related chemical structure, testing their anti-inflammatory, analgesic, and anticonvulsant activities. The results indicated significant biological activities, suggesting the potential therapeutic applications of these compounds (E. El-Sawy et al., 2014).
Anticancer Agents
Research into the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are structurally related to the compound , revealed their potential as anticancer agents. The study developed routes for synthesizing these compounds, indicating their less active but noteworthy antitumor activity compared to other compounds (C. Temple et al., 1987).
Synthesis and Biological Activity of Arylazothiazole Disperse Dyes
A study on the synthesis of novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridazine derivatives for dyeing polyester fibers, explored their color characteristics, fastness properties, and biological activities. These compounds exhibited high efficiency in antioxidant, antitumor, and antimicrobial activities, suggesting their applicability in creating sterile or biologically active fabrics (M. Khalifa et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-16-5-3-14(11-17(16)23-2)15-4-6-18(21-20-15)24-12-13-7-9-19-10-8-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVZJKNLSGAVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

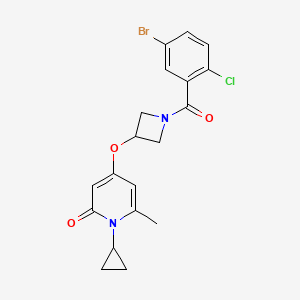
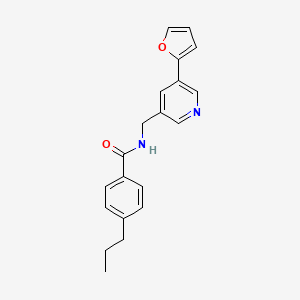
![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)

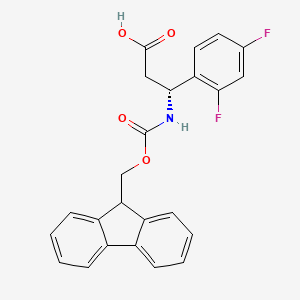
![3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2526736.png)
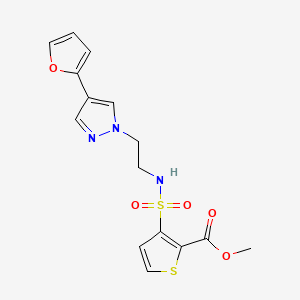
![Diethyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2526738.png)
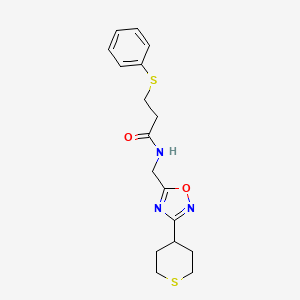
![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)

![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)
